3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride

Catalog No.
S698883
CAS No.
3832-24-4
M.F
C3H7ClF3NO
M. Wt
165.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride

CAS Number

3832-24-4

Product Name

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride

IUPAC Name

3-amino-1,1,1-trifluoropropan-2-ol;hydrochloride

Molecular Formula

C3H7ClF3NO

Molecular Weight

165.54 g/mol

InChI

InChI=1S/C3H6F3NO.ClH/c4-3(5,6)2(8)1-7;/h2,8H,1,7H2;1H

InChI Key

DHSCPPZGIAEZHF-UHFFFAOYSA-N

SMILES

C(C(C(F)(F)F)O)N.Cl

Canonical SMILES

C(C(C(F)(F)F)O)N.Cl

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride is a chemical compound with the molecular formula C₃H₆F₃NO·HCl and a molecular weight of approximately 165.54 g/mol. This compound is characterized by the presence of three fluorine atoms, an amino group, and a hydroxyl group, making it a trifluorinated amino alcohol. Its structure includes a propanol backbone with a trifluoromethyl group at the first carbon and an amino group at the third carbon. The compound appears as a white crystalline solid and has a melting point ranging from 154°C to 155°C .

Typical of amino alcohols. These include:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The hydroxyl group can engage in acid-base reactions, particularly in the presence of strong acids or bases.
  • Formation of Salts: The hydrochloride form indicates it can readily form salts with various bases.

The presence of fluorine atoms enhances its reactivity compared to non-fluorinated analogs due to the electronegative nature of fluorine, which can stabilize certain reaction intermediates .

The synthesis of 3-amino-1,1,1-trifluoropropan-2-ol hydrochloride typically involves:

  • Fluorination: Starting from propanol derivatives, fluorination can be achieved using fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents.
  • Amine Introduction: The introduction of the amino group can be performed through reductive amination processes or by direct amination of suitable precursors.
  • Hydrochloride Formation: The hydrochloride salt is formed by reacting the base form of the compound with hydrochloric acid.

These methods leverage standard organic synthesis techniques to yield the desired compound efficiently .

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride finds applications primarily in:

  • Research: It is utilized in biochemical research, particularly in proteomics and studies involving amino alcohols.
  • Pharmaceutical Development: Due to its unique trifluoromethyl structure, it may serve as a lead compound for developing new drugs targeting specific biological pathways.

Its potential utility in medicinal chemistry stems from the unique properties imparted by the trifluoromethyl group .

Several compounds share structural similarities with 3-amino-1,1,1-trifluoropropan-2-ol hydrochloride. These include:

Compound NameMolecular FormulaUnique Features
2-Hydroxy-3,3,3-trifluoropropylamineC₃H₇F₃NOHydroxyl group on second carbon
1-Amino-3,3,3-trifluoro-2-propanolC₃H₇F₃NOAmino group on first carbon
2-Amino-2-methylpropanolC₄H₉NONo fluorine; branched structure

Uniqueness: The trifluoromethyl group in 3-amino-1,1,1-trifluoropropan-2-ol hydrochloride distinguishes it from similar compounds by enhancing lipophilicity and altering reactivity patterns compared to non-fluorinated counterparts. This property may contribute to its potential applications in medicinal chemistry and material science .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3832-24-4

Dates

Modify: 2023-08-15

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